(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
Overview
Description
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H8BNO4 and a molecular weight of 180.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group at the 6-position . Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including pyridinyl boronic acids, are often used in suzuki-miyaura cross-coupling reactions , suggesting that their targets could be various organic compounds in synthetic chemistry applications.
Mode of Action
The mode of action of 6-(Methoxycarbonyl)pyridin-3-yl boronic acid likely involves its participation in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids act as a source of nucleophilic boron species that can couple with electrophilic organic halides or pseudohalides in the presence of a palladium catalyst .
Biochemical Pathways
In the context of synthetic chemistry, this compound would be involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions .
Result of Action
The result of the action of 6-(Methoxycarbonyl)pyridin-3-yl boronic acid would be the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The action of 6-(Methoxycarbonyl)pyridin-3-yl boronic acid is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . The efficiency of its participation in Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as the choice of catalyst, the presence of a base, and the reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of pyridine derivatives. For instance, the compound can be prepared by reacting 6-bromo-3-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic acid derivative after purification.
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as sodium carbonate or potassium phosphate, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Scientific Research Applications
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxypyridin-3-yl)boronic acid
- (2-Aminopyridin-5-yl)boronic acid pinacol ester
- 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions . This compound’s methoxycarbonyl group provides additional functionalization opportunities, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(6-methoxycarbonylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRWQJNSMWIFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670585 | |
Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-86-8 | |
Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Methoxycarbonyl)pyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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